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Introduction
Urease (EC 3.5.1.5), cataloged as K00135 in the KEGG Orthology database, is a nickel-

containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This

enzymatic activity is pivotal in various biological processes, including nitrogen metabolism in

plants and microorganisms. In the context of human health, urease is a significant virulence

factor for several pathogens, most notably Helicobacter pylori, where it allows the bacterium to

survive the acidic environment of the stomach, contributing to gastritis, peptic ulcers, and

gastric cancer. Consequently, the measurement of urease activity is crucial for diagnostic

purposes, studying microbial physiology, and for the screening and characterization of urease

inhibitors in drug development.

These application notes provide detailed protocols for the spectrophotometric measurement of

urease activity, present a compilation of kinetic data, and illustrate the experimental workflow.

Principle of Spectrophotometric Assays
The spectrophotometric quantification of urease activity predominantly relies on the

measurement of ammonia, one of the products of urea hydrolysis. Several methods have been

developed for this purpose:
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Berthelot's Method: This is a colorimetric assay where ammonia reacts with a phenol or

salicylate reagent and hypochlorite in an alkaline medium to form a blue-green indophenol

dye. The intensity of the color, measured spectrophotometrically, is directly proportional to

the amount of ammonia produced.[1][2][3]

Nessler's Reaction: In this classic method, ammonia reacts with Nessler's reagent (an

alkaline solution of potassium tetraiodomercurate(II)) to form a yellow-to-brown colored

complex.[3][4] The absorbance of this complex is measured to quantify ammonia

concentration.

Coupled Enzyme Assay: This kinetic assay couples the production of ammonia to the

glutamate dehydrogenase (GLDH) reaction. In the presence of α-ketoglutarate and NADH,

GLDH catalyzes the conversion of ammonia to glutamate, which is accompanied by the

oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, due to NADH

oxidation, is monitored over time to determine the rate of urease activity.[5]

Phenol Red Method: This kinetic assay utilizes the pH change resulting from ammonia

production. As ammonia is a weak base, its production increases the pH of the reaction

medium. Phenol red, a pH indicator, changes color in response to this pH shift, and the

change in absorbance is monitored over time.[1][6][7]

Experimental Protocols
Protocol 1: Urease Activity Assay using Berthelot's
Method
This protocol is an endpoint assay that is widely used and adaptable for various sample types.

1. Reagents and Materials:

Urease Assay Buffer: 100 mM Phosphate buffer (pH 7.0-7.6).

Substrate Solution: 100 mM Urea in Urease Assay Buffer.

Phenol Reagent (Reagent A): 5% (w/v) phenol and 0.025% (w/v) sodium nitroprusside in

deionized water. (Store protected from light).
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Alkaline Hypochlorite Solution (Reagent B): 0.5% (w/v) sodium hypochlorite in 0.125 M

NaOH. (Store protected from light).

Ammonia Standard Solution: A stock solution of 100 mM ammonium chloride (NH₄Cl) in

deionized water. Prepare a series of dilutions (e.g., 0, 0.1, 0.2, 0.5, 1.0, 2.0 mM) for the

standard curve.

Enzyme Sample: Purified urease or a biological sample containing urease, appropriately

diluted in Urease Assay Buffer.

Spectrophotometer and cuvettes or a microplate reader.

2. Procedure:

Standard Curve Preparation:

To a set of tubes, add 100 µL of each ammonia standard dilution.

Add 1.0 mL of Phenol Reagent (Reagent A) to each tube and mix.

Add 1.0 mL of Alkaline Hypochlorite Solution (Reagent B) to each tube and mix.

Incubate at room temperature for 30 minutes or at 37°C for 15 minutes to allow for color

development.

Measure the absorbance at 670 nm.[8]

Plot the absorbance versus the concentration of ammonia to generate a standard curve.

Enzyme Reaction:

In separate tubes, add 100 µL of the enzyme sample.

Initiate the reaction by adding 900 µL of the Substrate Solution.

Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes).

The incubation time should be optimized to ensure the reaction is in the linear range.
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Prepare a blank by adding 100 µL of the Urease Assay Buffer instead of the enzyme

sample.

Colorimetric Detection:

Stop the enzyme reaction and initiate the color development by adding 1.0 mL of Phenol

Reagent (Reagent A) to each tube, followed by 1.0 mL of Alkaline Hypochlorite Solution

(Reagent B). Mix well after each addition.

Incubate as described for the standard curve.

Measure the absorbance at 670 nm.

3. Data Analysis:

Determine the concentration of ammonia produced in the enzyme reaction using the

standard curve.

Calculate the urease activity. One unit (U) of urease activity is typically defined as the

amount of enzyme that catalyzes the formation of 1 µmole of ammonia per minute under the

specified conditions.[8]

Protocol 2: Urease Activity Assay using Nessler's
Reagent
This is another endpoint assay, but it involves the use of a mercury-containing reagent and

should be handled with appropriate safety precautions.

1. Reagents and Materials:

Urease Assay Buffer: 100 mM Phosphate buffer (pH 7.0).

Substrate Solution: 3% (w/v) Urea in Urease Assay Buffer.

Reaction Stop Solution: 0.66 N Sulfuric Acid (H₂SO₄).

Protein Precipitation Solution: 1 M Sodium Tungstate (Na₂WO₄).
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Nessler's Reagent: Dissolve 100 g of mercuric iodide (HgI₂) and 70 g of potassium iodide

(KI) in a small amount of ammonia-free water. Slowly add this mixture to a cooled solution of

160 g of sodium hydroxide (NaOH) in 500 mL of water. Dilute to 1 liter with ammonia-free

water. Store in a dark, well-stoppered bottle.

Ammonia Standard Solution: As described in Protocol 1.

Enzyme Sample: Appropriately diluted in Urease Assay Buffer.

Spectrophotometer and cuvettes.

2. Procedure:

Standard Curve Preparation:

To a set of tubes, add known concentrations of the Ammonia Standard Solution and make

up the volume to 3 mL with distilled water.

Add 1 mL of Nessler's Reagent to each tube and mix.

Measure the absorbance at 480-500 nm after color development.

Plot the absorbance versus ammonia concentration.

Enzyme Reaction:

Pipette 1 mL of the Substrate Solution into a test tube.

Add 1 mL of the enzyme sample and incubate at a controlled temperature (e.g., 55°C) for

15 minutes.

Stop the reaction by adding 1 mL of the Reaction Stop Solution.

Add 1 mL of the Protein Precipitation Solution to precipitate proteins.

Centrifuge or filter to obtain a clear supernatant.

Colorimetric Detection:
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Take an aliquot of the clear supernatant and dilute it to 3 mL with distilled water.

Add 1 mL of Nessler's Reagent and mix.

Measure the absorbance at 480-500 nm.

3. Data Analysis:

Quantify the ammonia produced using the standard curve.

Calculate the urease activity as described in Protocol 1.

Quantitative Data Summary
The following tables summarize key quantitative data for urease from various sources.

Table 1: Kinetic Parameters of Urease from Different Sources

Enzyme
Source

K_m (mM)
V_max
(µmol/min/
mg)

Optimal pH
Optimal
Temperatur
e (°C)

Reference(s
)

Jack Bean

(Canavalia

ensiformis)

1.3 - 4.6 29.8 7.0 - 7.4 35 [4][9]

Helicobacter

pylori
0.17 - 1.1 1100 - 1700 4.6 and 8.2 43 [4][10][11]

Sporosarcina

pasteurii

(whole cells)

305
200

(mmol/L/h)
8.0 - [12][13]

Pisum

sativum (Pea)
500 333.3 (U/g) 7.5 40 [14]

Penicillium

steckii

(marine

fungus)

7.3

1.8

(mmol/min/m

g)

8.5 55 [15][16]
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Table 2: Urease Inhibitors and their K_i Values

Inhibitor
Enzyme
Source

Inhibition Type K_i Reference(s)

Acetohydroxamic

acid (AHA)
Soybean Competitive 0.053 mM [17]

Boric Acid Proteus mirabilis Competitive 0.1 mM [18]

Boric Acid Jack Bean Competitive 0.19 mM [18]

Camphene - Competitive 1.431 mM [19]

Baicalin Jack Bean Competitive 3.89 x 10⁻³ mM [20]

Mercury (Hg²⁺) Jack Bean Non-competitive 0.012 µM [9]

Copper (Cu²⁺) - Non-competitive - [21]

Mandatory Visualization
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Caption: Experimental workflow for spectrophotometric urease activity measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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